3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid
Overview
Description
3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid is an organic compound with the molecular formula C13H11N3O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group, an amino group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid typically involves the nitration of 4-aminobenzoic acid followed by the introduction of the pyridinylmethyl group. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the meta position relative to the amino group. The resulting 3-nitro-4-aminobenzoic acid is then reacted with 2-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form the corresponding amino derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 3-Amino-4-[(2-pyridinylmethyl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridinylmethyl group may enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 3-Nitro-4-aminobenzoic acid
- 4-Amino-3-nitrobenzoic acid
- 3-Nitrobenzoic acid
Comparison: 3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic acid is unique due to the presence of the pyridinylmethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to 3-Nitro-4-aminobenzoic acid, the additional pyridinylmethyl group may enhance its ability to interact with specific molecular targets, potentially leading to more potent biological effects.
Properties
IUPAC Name |
3-nitro-4-(pyridin-2-ylmethylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-13(18)9-4-5-11(12(7-9)16(19)20)15-8-10-3-1-2-6-14-10/h1-7,15H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKPVAKAYFOIHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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